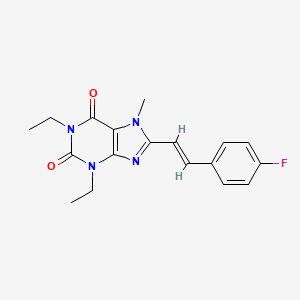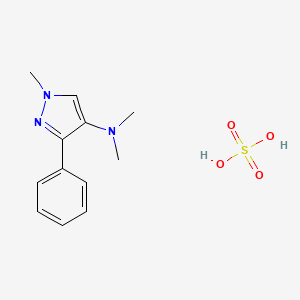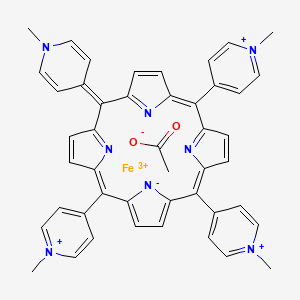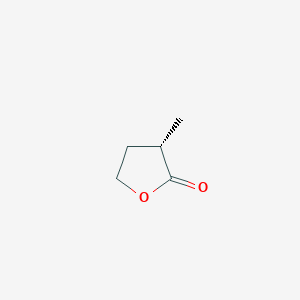
(E)-1,3-Diethyl-8-(4-fluorostyryl)-7-methylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,3-Diethyl-8-(4-fluorostyryl)-7-methylxanthine is a synthetic compound belonging to the xanthine class of chemicals. Xanthines are known for their stimulant effects, particularly on the central nervous system. This compound is characterized by the presence of a fluorostyryl group, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(4-fluorostyryl)-7-methylxanthine typically involves a multi-step process. One common method includes the use of a copper-catalyzed cross-coupling reaction. The reaction involves the coupling of vinyliodonium salts with zinc-based nucleophiles under controlled conditions . The reaction is carried out in an inert atmosphere, often using nitrogen, and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,3-Diethyl-8-(4-fluorostyryl)-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
(E)-1,3-Diethyl-8-(4-fluorostyryl)-7-methylxanthine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of (E)-1,3-Diethyl-8-(4-fluorostyryl)-7-methylxanthine involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed biological effects. The fluorostyryl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: Another xanthine derivative known for its stimulant effects.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Theobromine: Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
(E)-1,3-Diethyl-8-(4-fluorostyryl)-7-methylxanthine is unique due to the presence of the fluorostyryl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioavailability, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
155271-77-5 |
|---|---|
Formule moléculaire |
C18H19FN4O2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1,3-diethyl-8-[(E)-2-(4-fluorophenyl)ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H19FN4O2/c1-4-22-16-15(17(24)23(5-2)18(22)25)21(3)14(20-16)11-8-12-6-9-13(19)10-7-12/h6-11H,4-5H2,1-3H3/b11-8+ |
Clé InChI |
RLYYNFKGQOEODG-DHZHZOJOSA-N |
SMILES isomérique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)F)C |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![14-phenyl-8,11,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12778684.png)


